molecular formula C9H10N2O4 B1427119 Methyl 2-amino-5-methyl-3-nitrobenzoate CAS No. 1248541-72-1

Methyl 2-amino-5-methyl-3-nitrobenzoate

Cat. No. B1427119
CAS RN: 1248541-72-1
M. Wt: 210.19 g/mol
InChI Key: BMVWWCPPMDIQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-methyl-3-nitrobenzoate (MAMNB) is a synthetic organic compound belonging to the nitrobenzoic acid family. It is an important intermediate in the synthesis of various compounds and drugs. It is also used as a reagent in various biochemical and physiological experiments. MAMNB is a versatile compound, and its wide range of applications make it an important tool in scientific research.

Scientific Research Applications

Synthesis of Various Chemicals

Structural and Molecular Analysis

The compound has been a subject of interest in structural and molecular studies. For instance, studies have shown how molecules of methyl 2-amino-5-methyl-3-nitrobenzoate exhibit a polarized structure in certain parts, with these molecules being linked into chains or sheets through hydrogen bonds. This type of analysis is crucial for understanding the molecular behavior and potential applications of the compound in various fields (J. Portilla et al., 2007).

Educational Use in Organic Chemistry

In the field of education, specifically organic chemistry, this compound has been used as a compound for laboratory experiments. It serves as an example for Fischer esterification reactions, providing students with a hands-on experience in synthesizing and characterizing organic compounds (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).

Development of Novel Synthesis Processes

Researchers have also explored new synthesis processes using this compound. These processes aim to improve the efficiency, selectivity, and environmental friendliness of chemical synthesis. For example, a novel nitration process of methyl 3-methylbenzoate for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed, highlighting the compound's role in creating more sustainable and effective chemical production methods (Wen-yi Mei, Sen Yao, Ming-jun Yu, & Risheng Yao, 2018).

Application in Pharmaceutical Intermediates

The compound is also significant in the pharmaceutical industry as an intermediate for the synthesis of various drugs. It has been used in processes to create intermediates for pharmaceuticals, characterized by techniques like 1H NMR and IR. Such applications are critical for the development of new drugs and treatments (He-Ying Xiao, 2007).

properties

IUPAC Name

methyl 2-amino-5-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWWCPPMDIQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728948
Record name Methyl 2-amino-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248541-72-1
Record name Methyl 2-amino-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methyl-3-nitro-benzoic acid (5 g, 24 mmol) in a mixture of methanol & ether (8:2, 50 mL), a freshly generated diazomethane gas collected in ether was added until the reaction completes. The reaction mixture was evaporated under reduced pressure and was purified by flash column chromatography using 5% ethyl acetate in hexane as an eluent to get 4.5 g (83%) of the required product as a yellow coloured solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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